Lefamulin is a semi-synthetic pleuromutilin antibiotic, the first of its class developed for systemic use in humans. [, , ] It acts as a potent antibacterial agent against a broad spectrum of microorganisms, including those responsible for community-acquired pneumonia (CAP). [, , ] Lefamulin exerts its action by binding to the peptidyl transferase center of the bacterial ribosome, thereby inhibiting protein synthesis. [, ] This unique mechanism of action reduces the likelihood of cross-resistance with other commonly used antibiotics. [, , , ]
Lefamulin operates through a unique "induced fit" mechanism. [, ] It binds to the peptidyl transferase center of the 50S bacterial ribosome, specifically at the A- and P-sites, via four hydrogen bonds and other interactions. [, ] This binding prevents the attachment of tRNA, effectively inhibiting protein synthesis within the bacteria. [, , , ]
While the papers do not explicitly list the physical and chemical properties of lefamulin, they do mention its availability in both intravenous and oral formulations. [, , , , ] This suggests that lefamulin possesses properties suitable for formulation and administration through both routes.
The studies highlight that lefamulin exhibits good penetration into the epithelial lining fluid (ELF) of the lungs, reaching concentrations up to 5.7-fold higher than in plasma. [] This characteristic is crucial for its effectiveness in treating respiratory infections such as CAP.
Community-acquired bacterial pneumonia (CAP): Multiple phase III clinical trials (LEAP 1 and LEAP 2) demonstrate that lefamulin is non-inferior to moxifloxacin in treating adults with CABP. [, , , ] Its efficacy against common CAP pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, Mycoplasma pneumoniae, Legionella pneumophila, and Chlamydophila pneumoniae, makes it a promising therapeutic option. [, , , , ] Additionally, its activity against Staphylococcus aureus (including methicillin-resistant strains) and Haemophilus influenzae further strengthens its potential for treating CABP. [, ]
Sexually transmitted infections (STIs): In vitro studies show promising results for lefamulin against common bacterial STI pathogens, including Chlamydia trachomatis, Mycoplasma genitalium (both susceptible and multidrug-resistant strains), and Neisseria gonorrhoeae (including multidrug-resistant isolates). [, ] This suggests its potential as a treatment option for gonorrhea and other STIs, especially in regions with high antibiotic resistance rates.
Future research on lefamulin could focus on:* Expanding clinical applications: Exploring its efficacy in treating other infections like acute bacterial skin and skin structure infections (ABSSSIs). [, ]* Resistance monitoring: Continuously monitoring for the emergence of lefamulin resistance in clinical settings is crucial, especially given the widespread antibiotic resistance issue. [] * Combination therapies: Investigating its efficacy when combined with other antibiotics, particularly for challenging multidrug-resistant infections.* Understanding resistance mechanisms: Deepening our knowledge of how resistance to lefamulin might develop, including identifying specific genetic mutations or modifications, will be essential for developing strategies to mitigate resistance. []* Optimizing dosage regimens: Further refining dosage recommendations for specific patient populations, such as those with renal or hepatic impairment, to ensure optimal efficacy and safety. [, ]
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9